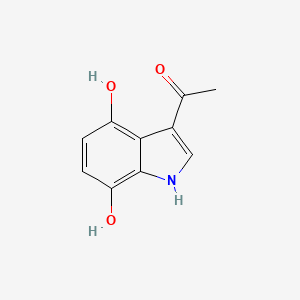

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5(12)6-4-11-10-8(14)3-2-7(13)9(6)10/h2-4,11,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYUROIQQZKCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CC(=C12)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311550 | |

| Record name | 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55099-17-7 | |

| Record name | NSC243837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone typically involves the reaction of appropriate indole derivatives with specific reagents under controlled conditions. One common method includes the use of hydrazones and dihydrofurans, which are heated to high temperatures to yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical reactions using catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,7-dihydroxy-1H-indol-3-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

Medicine: Investigated for its potential use in treating diseases such as cancer, microbial infections, and neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs. Methoxy Groups: The dihydroxy substitution in the target compound increases polarity compared to methoxy analogs (e.g., 1-(4-methoxy-1H-indol-3-yl)ethanone), which exhibit higher lipophilicity .

- N-Substituents : Alkylation (e.g., N1-pentyl in ) or sulfonylation (e.g., N-tosyl in ) reduces hydrogen-bonding capacity but enhances membrane permeability.

- Electron-Withdrawing Groups : Nitro and sulfonyl substituents (e.g., ) improve bioactivity in some contexts but may reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(4,7-dihydroxy-1H-indol-3-yl)ethanone and ensuring purity?

- Synthesis : Multi-step organic reactions are typically required, starting with indole derivatives. For example, Friedel-Crafts acylation or condensation reactions under anhydrous conditions may introduce the ethanone group .

- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC with UV detection (λ = 254 nm) is advised to isolate the compound. Monitor purity via TLC (Rf comparison) and confirm using HPLC (C18 column, acetonitrile/water mobile phase) .

- Validation : Mass spectrometry (ESI-MS or HRMS) and elemental analysis (C, H, N) verify molecular weight and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : Use ¹H and ¹³C NMR in DMSO-d6 to identify hydroxyl protons (δ 9.5–10.5 ppm), aromatic indole protons, and the ethanone carbonyl signal (δ 190–210 ppm in ¹³C). Assign spin-spin coupling for substituent positioning .

- IR Spectroscopy : Detect O-H stretching (3200–3500 cm⁻¹) and carbonyl stretching (1650–1750 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL or similar software for single-crystal structure refinement .

Advanced Research Questions

Q. How can conflicting hydrogen-bonding patterns in crystallographic vs. solution-phase studies be resolved?

- Comparative Analysis : Perform X-ray crystallography (using SHELX programs ) and compare with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) to reconcile solid-state vs. solution-phase hydrogen bonding .

- Solvent Effects : Conduct variable-temperature NMR in polar (DMSO) and non-polar (CDCl₃) solvents to assess solvent-dependent conformational changes .

Q. What methodological strategies are essential for evaluating its biological activity and structure-activity relationships (SAR)?

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement). Include positive controls (e.g., doxorubicin) and solvent controls .

- SAR Studies : Synthesize derivatives (e.g., methyl ethers or halogenated analogs) to isolate the roles of hydroxyl and ethanone groups. Compare logP (via XlogP ) and topological polar surface area (TPSA) to correlate hydrophobicity with activity .

Q. How can stability and degradation pathways be systematically investigated under physiological conditions?

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-UV. Identify byproducts using LC-MS/MS .

- Reactivity Analysis : Perform kinetic studies (UV-vis spectroscopy) to track carbonyl group reactivity with nucleophiles (e.g., glutathione) under simulated physiological conditions .

Data Contradiction and Validation

Q. How to address discrepancies in reported LogP values across databases?

- Experimental Validation : Measure LogP experimentally via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., Molinspiration or ACD/Labs). Adjust for ionization using the Henderson-Hasselbalch equation .

- Meta-Analysis : Cross-reference data from NIST Chemistry WebBook , PubChem , and EPA DSSTox to identify outliers and potential measurement errors.

Methodological Notes

- Safety : Follow GHS guidelines for handling (wear PPE, avoid inhalation) due to potential acute toxicity (H302) and skin irritation (H315) .

- Data Reproducibility : Use reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone ) to calibrate analytical instruments and validate protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.